molecular formula C18H18BrFN2O B4179778 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine

1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4179778
M. Wt: 377.2 g/mol
InChI Key: QXBQNYXVPRGVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine, also known as BBFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBFP is a piperazine derivative that is structurally similar to other compounds with known biological activity.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against various biological targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine has also been evaluated for its anticancer activity, with promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, affecting the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine may also have an effect on ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and modulate neurotransmitter release. 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine has also been evaluated for its potential as an antidepressant and anxiolytic agent, with promising results in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine is its versatility in targeting multiple biological pathways. It has also shown promising results in preclinical studies for its anticancer and antidepressant effects. However, the limitations of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine include its relatively low potency and selectivity, as well as its potential for off-target effects. Further research is needed to optimize the synthesis and evaluate the safety and efficacy of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine in clinical trials.

Future Directions

For 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine research include optimizing the synthesis method to improve the yield and purity of the compound. Further studies are needed to elucidate the exact mechanism of action and identify the specific biological targets of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine as a potential therapeutic agent for cancer, depression, and anxiety disorders. Finally, 1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine may have potential applications in other areas of research, such as drug delivery and imaging agents.

properties

IUPAC Name

(3-bromophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-3-1-2-15(12-16)18(23)22-10-8-21(9-11-22)13-14-4-6-17(20)7-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBQNYXVPRGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-bromobenzoyl)-4-(4-fluorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.